3',4'-Dimethoxy-beta-naphthoflavone
CAS No.: 136116-18-2
Cat. No.: VC0191104
Molecular Formula: C21H16O4
Molecular Weight: 332.35
* For research use only. Not for human or veterinary use.

CAS No. | 136116-18-2 |
---|---|
Molecular Formula | C21H16O4 |
Molecular Weight | 332.35 |
Chemical Structure and Properties
3',4'-Dimethoxy-beta-naphthoflavone belongs to the class of flavonoids, specifically naphthoflavones, which feature a flavone skeleton with a fused naphthalene ring. The defining structural characteristics include:
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A beta-configuration of the naphthalene-flavone fusion, which distinguishes it from alpha-naphthoflavone derivatives
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Two methoxy (-OCH3) substituents positioned specifically at the 3' and 4' positions of the phenyl B-ring
This molecular architecture creates a unique chemical entity with distinct physical and biological properties. The positioning of the methoxy groups on the B-ring is particularly significant, as these functional groups have been shown to influence the biological activity profiles of flavonoid compounds, especially regarding their interactions with enzyme systems .
Structural Comparison with Related Compounds
The structural features of 3',4'-Dimethoxy-beta-naphthoflavone can be better understood through comparison with related compounds. Based on structural similarities to 3',4'-Dimethoxy-alpha-naphthoflavone, which has a molecular formula of C21H16O4 and a molecular weight of 332.3 g/mol, similar physical properties might be expected for the beta isomer . The critical difference between these compounds lies in the orientation of the naphthalene ring fusion to the flavone core, which significantly impacts their three-dimensional structure and consequently their biological interaction profiles.
Table 1: Structural Features of 3',4'-Dimethoxy-beta-naphthoflavone and Related Compounds
The structural uniqueness of 3',4'-Dimethoxy-beta-naphthoflavone lies in the combination of the beta-configuration of the naphthalene-flavone fusion and the specific 3',4'-dimethoxy substitution pattern, creating a compound with potentially distinct biochemical interaction properties.
Comparative Analysis with Related Compounds
A comparative analysis of 3',4'-Dimethoxy-beta-naphthoflavone and related compounds provides valuable insights into its potential biochemical properties and activities.
Table 2: Comparative Biological Activities of 3',4'-Dimethoxy-beta-naphthoflavone and Related Compounds
This comparative analysis highlights both the potential properties of 3',4'-Dimethoxy-beta-naphthoflavone and the significant gaps in our current knowledge about this specific compound. The data suggests that the compound likely possesses distinct biochemical properties influenced by both its beta-naphthoflavone core structure and the 3',4'-dimethoxy substitution pattern.
Structure-Activity Relationships
Understanding the structure-activity relationships of 3',4'-Dimethoxy-beta-naphthoflavone provides important insights into its potential biochemical behavior and interactions.
Impact of Methoxy Substitution
The presence and positioning of methoxy groups significantly influence the biological activities of flavonoids. Research has demonstrated that methoxy substitutions can affect:
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Binding affinity to target proteins and enzymes
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Metabolic stability and bioavailability
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Receptor activation profiles
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Enzyme inhibition potency
Research Applications
Based on its structural features and the known properties of related compounds, 3',4'-Dimethoxy-beta-naphthoflavone has several potential research applications worthy of exploration.
Tool for Studying Cytochrome P450 Enzymes
Compounds that selectively inhibit or modulate cytochrome P450 enzymes serve as valuable tools for studying these important metabolic enzymes. If 3',4'-Dimethoxy-beta-naphthoflavone exhibits selective inhibition of specific CYP isoforms, it could be used to:
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Probe the structural requirements for CYP binding and inhibition
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Investigate the role of specific CYP enzymes in xenobiotic metabolism
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Develop more selective CYP inhibitors for research or therapeutic applications
The specific 3',4'-dimethoxy substitution pattern may confer unique selectivity profiles compared to other naphthoflavone derivatives, potentially providing new insights into CYP structure-function relationships.
AhR Pathway Modulation
The aryl hydrocarbon receptor pathway plays important roles in xenobiotic metabolism, immune function, and cell cycle regulation. Compounds that modulate this pathway are useful for investigating its biological functions and therapeutic potential. Given its structural similarity to beta-naphthoflavone, 3',4'-Dimethoxy-beta-naphthoflavone could potentially serve as:
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A probe for AhR binding and activation mechanisms
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A tool for studying the effects of methoxy substitution on AhR interactions
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A potential lead compound for developing selective AhR modulators with therapeutic applications
Cancer Research Applications
The potential anticancer properties suggested by studies on related compounds indicate that 3',4'-Dimethoxy-beta-naphthoflavone might be valuable in cancer research contexts. Similar compounds have shown activity against breast cancer cell lines, suggesting potential applications in:
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Studying mechanisms of cancer cell growth inhibition
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Investigating the role of CYP enzymes in carcinogen activation
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Developing novel anticancer agents targeting specific CYP isoforms
Future Research Directions
The available literature reveals significant gaps in our knowledge about 3',4'-Dimethoxy-beta-naphthoflavone, highlighting several important areas for future research.
Comprehensive Structural and Physicochemical Characterization
Basic structural and physicochemical characterization studies are needed to establish the fundamental properties of 3',4'-Dimethoxy-beta-naphthoflavone, including:
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Confirmation of molecular structure through spectroscopic methods
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Determination of key physicochemical properties (solubility, stability, etc.)
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X-ray crystallography to establish precise three-dimensional structure
Table 3: Proposed Structural Characterization Studies for 3',4'-Dimethoxy-beta-naphthoflavone
Study Type | Purpose | Expected Outcomes |
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NMR Spectroscopy | Confirm chemical structure | Complete structural assignment of all proton and carbon signals |
X-ray Crystallography | Determine three-dimensional structure | Crystal structure with precise bond angles and atomic coordinates |
UV-Visible Spectroscopy | Characterize electronic properties | Absorption maxima and extinction coefficients |
Mass Spectrometry | Confirm molecular weight and fragmentation pattern | Exact mass and characteristic fragment ions |
Solubility Studies | Determine solubility in various solvents | Quantitative solubility data for experimental planning |
Systematic Enzyme Inhibition Studies
Detailed enzyme inhibition studies are needed to characterize the interactions of 3',4'-Dimethoxy-beta-naphthoflavone with cytochrome P450 enzymes, including:
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Determination of inhibition potency (IC50, Ki) against various CYP isoforms
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Characterization of inhibition mechanisms (competitive, non-competitive, etc.)
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Structure-activity relationship studies to understand the importance of the 3',4'-dimethoxy substitution pattern
AhR Pathway Investigations
Studies on the interaction of 3',4'-Dimethoxy-beta-naphthoflavone with the AhR pathway would provide valuable insights into its biological activities:
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AhR binding assays to determine affinity and binding mode
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Reporter gene assays to assess AhR activation potential
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Studies on downstream gene expression effects
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Comparison with beta-naphthoflavone to understand the impact of the methoxy substituents
Anticancer Activity Evaluation
Given the potential anticancer properties suggested by studies on related compounds, investigation of 3',4'-Dimethoxy-beta-naphthoflavone's effects on cancer cells would be valuable:
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Cell viability assays with various cancer cell lines
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Mechanistic studies to determine the basis of any observed anticancer effects
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In vivo studies to assess potential therapeutic applications
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